3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene
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Overview
Description
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes It is characterized by the presence of a naphthalene moiety attached to a benzothiophene ring via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzothiophene derivatives.
Formation of Ethenyl Linkage: The naphthalene derivative is subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl linkage.
Coupling Reaction: The resulting ethenyl-naphthalene intermediate is then coupled with a benzothiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-linked derivatives.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene depends on its application:
Organic Electronics: Functions as a charge carrier in organic semiconductors, facilitating the transport of electrons or holes.
Pharmaceuticals: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Naphthalen-1-yl)ethenyl]-1-benzofuran
- 3-[2-(Naphthalen-1-yl)ethenyl]-1-indole
- 3-[2-(Naphthalen-1-yl)ethenyl]-1-pyrrole
Uniqueness
3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene is unique due to the presence of the benzothiophene ring, which imparts distinct electronic properties compared to its benzofuran, indole, and pyrrole analogs. This uniqueness makes it a valuable compound for specific applications in organic electronics and materials science.
Properties
CAS No. |
55969-60-3 |
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Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(2-naphthalen-1-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-9-18-15(6-1)7-5-8-16(18)12-13-17-14-21-20-11-4-3-10-19(17)20/h1-14H |
InChI Key |
JOWCWYNDGCXRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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